![molecular formula C15H23BrClN3Si B15249437 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)
2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound It is characterized by the presence of bromine and chlorine atoms, along with a triisopropylsilyl group attached to a pyrrolo[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the halogenation of a pyrrolo[2,3-b]pyrazine precursor. The introduction of the triisopropylsilyl group can be achieved through silylation reactions. Common reagents used in these reactions include bromine, chlorine, and triisopropylsilyl chloride. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the halogenation and silylation processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and silylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation .
Scientific Research Applications
2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
- 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Biological Activity
2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with potential biological activities. Its structural characteristics suggest it may exhibit various pharmacological effects, similar to other pyrazole derivatives known for their diverse biological properties.
- Molecular Formula : C15H23BrClN3Si
- CAS Number : 1956322-98-7
- Purity : 95% - 97% depending on the supplier
- Physical Form : Yellow powder
- Storage Conditions : Recommended at 0-8°C
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,3-b]pyrazine class often demonstrate significant biological activities, including:
- Antioxidant Activity : Similar compounds have been studied for their ability to counteract oxidative stress. For instance, thieno[2,3-c]pyrazole derivatives have shown efficacy in protecting erythrocytes from toxic agents like 4-nonylphenol, suggesting potential applications in mitigating oxidative damage in biological systems .
- Anticancer Potential : Various pyrazole derivatives are noted for their anticancer properties. They can inhibit specific kinases involved in cancer progression, such as Aurora kinase . The structural analogs of this compound may also possess similar mechanisms of action.
- Antimicrobial Effects : Pyrazole and its derivatives have been documented to exhibit antimicrobial properties against a range of pathogens, making them candidates for further investigation in infectious disease treatment .
Antioxidant Activity Study
A study focused on thieno[2,3-c]pyrazole compounds demonstrated their effectiveness as antioxidants. The compounds were tested on erythrocytes of Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results showed that the treated groups had significantly lower percentages of altered erythrocytes compared to controls exposed solely to the toxin. This suggests a protective role against oxidative damage.
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thieno Compound A | 12 ± 1.03 |
Thieno Compound B | 0.6 ± 0.16 |
This data indicates that certain derivatives can effectively reduce oxidative stress in biological systems .
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives as selective inhibitors of cancer-related pathways. For example, a series of thienopyrazoles was identified as potent inhibitors of Aurora kinase, which plays a crucial role in cell division and is often overexpressed in cancer cells . This suggests that this compound could be explored for similar applications.
Properties
Molecular Formula |
C15H23BrClN3Si |
---|---|
Molecular Weight |
388.80 g/mol |
IUPAC Name |
(2-bromo-7-chloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H23BrClN3Si/c1-9(2)21(10(3)4,11(5)6)20-8-12(17)14-15(20)18-7-13(16)19-14/h7-11H,1-6H3 |
InChI Key |
OEDYVIFSWOVWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=NC(=CN=C21)Br)Cl |
Origin of Product |
United States |
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